1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
Description
1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science . This particular compound is notable for its unique structural features, including the presence of a trifluoromethyl group, a chloro substituent, and a thieno[3,4-d]imidazole core.
Properties
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N2O2S2/c13-7-2-1-6(12(14,15)16)3-9(7)18-10-5-22(19,20)4-8(10)17-11(18)21/h1-3,8,10H,4-5H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYQYBHOWKHPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2)C3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, its unique structural features allow it to interact with various biological pathways, leading to diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole: This compound shares the trifluoromethylphenyl group but has a different core structure.
1,3-diazole derivatives: These compounds have similar heterocyclic structures and exhibit comparable biological activities.
Uniqueness
1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is unique due to its combination of a thieno[3,4-d]imidazole core with chloro and trifluoromethyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide (CAS Number: 887833-91-2) is a heterocyclic organic compound with potential biological activities. Its structure features a thieno[3,4-d]imidazole core, which is known for various pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀ClF₃N₂O₂S₂ |
| Molecular Weight | 370.8 g/mol |
| CAS Number | 887833-91-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymatic Activity : Many thieno[3,4-d]imidazole derivatives have been shown to inhibit enzymes such as mPGES-1, which is involved in the synthesis of prostaglandins linked to inflammation and pain pathways .
- Antiviral Properties : Some studies suggest that similar compounds may possess antiviral activity by inhibiting viral replication mechanisms .
In Vitro Studies
- Enzyme Inhibition : In a study focused on mPGES-1 inhibitors, compounds structurally related to thieno[3,4-d]imidazoles demonstrated potent inhibitory effects with IC50 values in the low nanomolar range (e.g., IC50 = 8 nM) against mPGES-1 in vitro .
- Cytotoxicity Tests : The cytotoxic effects of related compounds were evaluated in various cancer cell lines. For instance, some derivatives exhibited significant cytotoxicity with CC50 values indicating effective cell kill at low concentrations .
In Vivo Studies
Case studies have highlighted the efficacy of similar thieno[3,4-d]imidazole derivatives in animal models:
- Pain Models : In models of thermal hyperalgesia induced by lipopolysaccharide (LPS), certain derivatives showed ED50 values indicating effective pain relief at doses around 36.7 mg/kg .
Therapeutic Applications
The potential therapeutic applications for this compound include:
- Anti-inflammatory Agents : Due to its ability to inhibit mPGES-1 and potentially COX enzymes, it could be developed as an anti-inflammatory drug.
- Antiviral Agents : Given the antiviral properties observed in related compounds, further research could explore its effectiveness against viral infections.
Q & A
Q. What synthetic routes are effective for preparing this compound, and how can purity be optimized?
Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including cyclization and functionalization of the thienoimidazole core. A recommended approach is:
- Step 1: Start with a halogenated phenyl precursor (e.g., 2-chloro-5-(trifluoromethyl)phenyl) and introduce a thiol group via nucleophilic substitution .
- Step 2: Construct the tetrahydrothienoimidazole ring using a [3+2] cycloaddition or oxidative coupling, as seen in analogous imidazole syntheses .
- Purity Optimization: Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR to confirm the thienoimidazole scaffold, trifluoromethyl group (19F NMR), and sulfur environment. Discrepancies in peak splitting may arise from tautomerism or steric hindrance .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular mass and isotopic patterns, particularly for chlorine and sulfur .
- X-ray Crystallography: For resolving stereochemistry in the tetrahydro ring system, as demonstrated in structurally related imidazoles .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?
Methodological Answer: Discrepancies often stem from dynamic processes or crystallographic vs. solution-state differences. To address this:
- Variable-Temperature NMR: Identify conformational changes (e.g., ring puckering) by analyzing peak coalescence at elevated temperatures .
- DFT Calculations: Compare experimental chemical shifts with computed values (e.g., using Gaussian or ORCA) to validate assignments .
- Cross-Validation: Correlate with IR (C-S stretches at ~600–700 cm⁻¹) and X-ray data .
Q. What experimental design strategies optimize yield in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE): Use response surface methodology (RSM) to model factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify non-linear relationships in cyclization steps .
- Flow Chemistry: Continuous-flow reactors improve reproducibility in oxidation or coupling steps, as shown in diazomethane syntheses .
- In Situ Monitoring: Employ PAT (Process Analytical Technology) tools like ReactIR to track intermediates and adjust conditions dynamically .
Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity?
Methodological Answer:
- Steric Effects: The CF3 group may hinder nucleophilic attack at the 2-position, requiring bulky base catalysts (e.g., DBU) for thiolation .
- Electronic Effects: The electron-withdrawing CF3 group stabilizes the imidazole ring, reducing susceptibility to hydrolysis. Electrochemical studies (cyclic voltammetry) can quantify redox stability .
- Comparative Studies: Synthesize analogs with methyl or chlorine substituents to isolate CF3-specific effects .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to assess binding affinity to target proteins (e.g., enzymes inhibited by thienoimidazoles) .
- ADMET Prediction: Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and bioavailability .
- MD Simulations: GROMACS can model membrane permeability, critical for CNS-targeting agents .
Data Contradiction Analysis
Q. How to address inconsistencies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization: Ensure uniform protocols (e.g., cell lines, incubation times). For example, discrepancies in IC50 values may arise from differing ATP concentrations in kinase assays .
- Metabolite Screening: Use LC-MS to identify degradation products that might interfere with activity .
- Structural Analog Comparison: Benchmark against well-characterized derivatives (e.g., 2-mercaptoimidazoles in ) to isolate structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
